molecular formula C7H11BrN2O B2977645 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol CAS No. 652982-93-9

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol

Cat. No.: B2977645
CAS No.: 652982-93-9
M. Wt: 219.082
InChI Key: CUUAPMBWZYSQSB-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This specific compound is characterized by the presence of a bromo group and two methyl groups attached to the pyrazole ring, along with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethylene oxide or ethylene glycol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide or ethylene glycol, leading to the formation of the ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, leading to the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.

    Reduction: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.

    Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo group and the ethanol moiety can influence its binding affinity and selectivity towards molecular targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
  • 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile

Uniqueness

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of the ethanol group, which can impart different chemical and physical properties compared to its analogs. This functional group can influence its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUAPMBWZYSQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCO)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652982-93-9
Record name 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
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